molecular formula C8H9ClN2O B040353 5-amino-2-chloro-N-methylbenzamide CAS No. 111362-49-3

5-amino-2-chloro-N-methylbenzamide

Cat. No.: B040353
CAS No.: 111362-49-3
M. Wt: 184.62 g/mol
InChI Key: WDZISULUDCXQAQ-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-chloro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and N-methyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

5-Amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H9ClN2OC_8H_9ClN_2O and a molecular weight of 184.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in herbicide formulations and pharmaceuticals. The unique structure, characterized by an amine group, a chloro substituent, and a methyl group attached to a benzamide backbone, plays a crucial role in its reactivity and biological interactions.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity:

  • Amine Group : Enhances solubility and potential interactions with biological targets.
  • Chloro Substituent : Influences the compound's reactivity and affinity towards various enzymes.
  • Methyl Group : Affects steric hindrance and electronic properties, which can modulate binding interactions.

Biological Activity Overview

Recent studies indicate that this compound may exhibit various biological activities:

  • Herbicidal Properties : Its structural similarity to known herbicides like saflufenacil suggests potential herbicidal activity. Interaction studies have shown that it may effectively inhibit certain plant enzymes involved in growth regulation.
  • Enzyme Inhibition : Research indicates that the compound can act as an inhibitor for specific enzymes, such as tyrosinase, which is relevant in treating hyperpigmentation disorders. The inhibition mechanism is likely due to its ability to bind effectively to active sites of target enzymes.

Structure-Activity Relationships

The relationship between the chemical structure of this compound and its biological activity is critical for understanding its potential applications in medicinal chemistry. Modifications in the benzamide structure can lead to significant changes in biological activity. For example, compounds with variations in halogen substitution or additional functional groups often exhibit different pharmacological profiles.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-chloro-N-methylbenzamideChloro and amino groups on benzeneIntermediate in pharmaceutical synthesis
5-Amino-4-fluoro-N-methylbenzamideFluorine instead of chlorineDifferent biological activity profiles
SaflufenacilContains additional sulfamoyl groupKnown for potent herbicidal activity
5-Amino-2-chlorobenzamideSimilar amide structureLacks the methyl group; may have different reactivity

Case Studies and Research Findings

  • Herbicidal Activity : A study demonstrated that this compound showed significant inhibition of growth in certain weed species when applied at varying concentrations. The compound's effectiveness was comparable to established herbicides, indicating its potential use in agricultural applications.
  • Tyrosinase Inhibition : In vitro studies revealed that this compound effectively inhibited tyrosinase activity, with an IC50 value indicating strong potential for treating conditions like hyperpigmentation. Further exploration into its mechanism of action suggested competitive inhibition at the enzyme's active site.
  • Pharmaceutical Applications : The compound has been explored as a scaffold for developing new drugs targeting various diseases. Its ability to modify structural features allows for the design of derivatives with enhanced efficacy against specific biological targets.

Properties

IUPAC Name

5-amino-2-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZISULUDCXQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588211
Record name 5-Amino-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111362-49-3
Record name 5-Amino-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-chloro-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-N-methyl-5-nitro-benzamide (2.3 mmol) in concentrated hydrochloric acid (3 ml) was added a solution of tin dichloride (1.4 g, 7.2 mmol) in concentrated hydrochloric acid (4 ml). After stirring for 20 hours, the mixture was cooled in an ice bath and treated with 50% sodium hydroxide to basic pH. The mixture was extracted with ethyl acetate (3×25 ml). The combined extracts were dried over sodium sulfate and concentrated under reduced pressure to provide 5-amino-2-chloro-N-methylbenzamide (274 mg, 88% yield).
Quantity
2.3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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